4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl
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Overview
Description
4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the isoxazole ring, making it a unique and valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl typically involves the cycloaddition reaction of nitrile oxides with alkynesThe reaction conditions often require the presence of a catalyst, such as copper (I) or ruthenium (II), to facilitate the cycloaddition process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-4-Isoxazolecarboxylic Acid
- 3-(4-Fluorophenyl)-5-Isoxazolecarboxylic Acid
- 5-(2,4-Dichloro-5-Fluorophenyl)-3-Isoxazolecarboxylic Acid
Uniqueness
Compared to similar compounds, 4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl stands out due to its unique combination of a fluorophenyl group and a methyl group on the isoxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)15-18-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVVWRKCYVIZGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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